3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine
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Overview
Description
“3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine” is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine” would likely involve multiple steps, including the formation of the pyridazine and triazole rings, followed by their coupling with the pyrrolidine moiety. Typical reaction conditions might include:
Cyclization reactions: to form the heterocyclic rings.
Coupling reactions: using reagents such as palladium catalysts.
Protecting group strategies: to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, cost, and safety. This might involve:
Continuous flow reactors: for better control over reaction conditions.
Automated synthesis: to reduce human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: reactions, which might alter the oxidation state of the nitrogen atoms in the heterocycles.
Substitution reactions: , particularly nucleophilic substitutions on the pyridazine and triazole rings.
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Nucleophiles: like amines or thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized or reduced derivatives: of the original compound.
Substituted analogs: with different functional groups attached to the heterocycles.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
In medicinal chemistry, it could be investigated for potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with such structures might:
Bind to enzymes or receptors: , inhibiting or activating their function.
Interact with DNA or RNA: , affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Known for their biological activities.
Triazole derivatives: Often used in pharmaceuticals for their stability and bioavailability.
Pyrrolidine derivatives: Common in many natural products and drugs.
Uniqueness
The unique combination of these three moieties in one molecule could result in unique biological activities or chemical properties not seen in simpler analogs.
Properties
Molecular Formula |
C18H18F3N7O |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)17-25-23-14-4-5-15(26-28(14)17)27-7-6-11(9-27)10-29-16-8-12-2-1-3-13(12)22-24-16/h4-5,8,11H,1-3,6-7,9-10H2 |
InChI Key |
USNJYMQYRMJDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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